molecular formula C15H18ClF2N5O2 B11513657 N-tert-Butyl-N'-[4-(chloro-difluoro-methoxy)-phenyl]-6-methoxy-[1,3,5]triazine-2,4-diamine

N-tert-Butyl-N'-[4-(chloro-difluoro-methoxy)-phenyl]-6-methoxy-[1,3,5]triazine-2,4-diamine

Cat. No.: B11513657
M. Wt: 373.78 g/mol
InChI Key: WMYKMGFTYIQSRY-UHFFFAOYSA-N
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Description

N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-METHOXY-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with tert-butyl, chlorodifluoromethoxyphenyl, and methoxy groups.

Preparation Methods

The synthesis of N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-METHOXY-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of catalysts, temperature control, and solvent selection to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-METHOXY-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the triazine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-METHOXY-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-METHOXY-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-METHOXY-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other triazine derivatives, such as:

    Hexamethylmelamine: Known for its antitumor properties.

    2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating cancer.

    Hydroxymethylpentamethylmelamine: An active metabolite with significant biological activity.

The uniqueness of N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-METHOXY-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H18ClF2N5O2

Molecular Weight

373.78 g/mol

IUPAC Name

2-N-tert-butyl-4-N-[4-[chloro(difluoro)methoxy]phenyl]-6-methoxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H18ClF2N5O2/c1-14(2,3)23-12-20-11(21-13(22-12)24-4)19-9-5-7-10(8-6-9)25-15(16,17)18/h5-8H,1-4H3,(H2,19,20,21,22,23)

InChI Key

WMYKMGFTYIQSRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)Cl)OC

Origin of Product

United States

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